1,4-Diphenyl-2,3-dioxabicyclo[2.2.1]heptane
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Overview
Description
1,4-Diphenyl-2,3-dioxabicyclo[221]heptane is a chemical compound known for its unique structure and reactivity It is an endoperoxide, which means it contains a peroxide group within a cyclic structure
Preparation Methods
1,4-Diphenyl-2,3-dioxabicyclo[2.2.1]heptane can be synthesized through several methods. One common synthetic route involves the reaction of benzophenone with sodium tert-butoxide in toluene at -78°C, followed by the addition of ethyl 3-benzoylpropanoate. The mixture is then exposed to oxygen and irradiated with light in the presence of methylene blue, resulting in the formation of the desired compound .
Chemical Reactions Analysis
1,4-Diphenyl-2,3-dioxabicyclo[2.2.1]heptane undergoes various chemical reactions, including:
Scientific Research Applications
1,4-Diphenyl-2,3-dioxabicyclo[2.2.1]heptane has several scientific research applications:
Biology: The compound’s structure and reactivity make it a useful tool for studying biological processes involving peroxides and radical species.
Medicine: Research into the compound’s potential therapeutic applications is ongoing, particularly in the context of its ability to generate reactive oxygen species.
Mechanism of Action
The mechanism of action of 1,4-Diphenyl-2,3-dioxabicyclo[2.2.1]heptane involves its ability to undergo electron transfer reactions. The compound can accept electrons, leading to the formation of radical-anion intermediates. These intermediates can then undergo further reactions, such as β-scission fragmentation, resulting in the formation of various products . The specific molecular targets and pathways involved in these reactions depend on the conditions and reagents used.
Comparison with Similar Compounds
1,4-Diphenyl-2,3-dioxabicyclo[2.2.1]heptane can be compared to other endoperoxides and bicyclic compounds:
Similar Compounds: Examples include 1,3-diphenyl-1,3-propanedione and trans-chalcone, which are products of the compound’s reactions.
Uniqueness: The compound’s unique structure, with a peroxide group within a bicyclic framework, distinguishes it from other similar compounds.
Properties
CAS No. |
62121-85-1 |
---|---|
Molecular Formula |
C17H16O2 |
Molecular Weight |
252.31 g/mol |
IUPAC Name |
1,4-diphenyl-2,3-dioxabicyclo[2.2.1]heptane |
InChI |
InChI=1S/C17H16O2/c1-3-7-14(8-4-1)16-11-12-17(13-16,19-18-16)15-9-5-2-6-10-15/h1-10H,11-13H2 |
InChI Key |
ZWTBPRUIPRPOLU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CC1(OO2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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